3-Bromo-2-hydroxybenzaldehyde oxime

Overview

Description

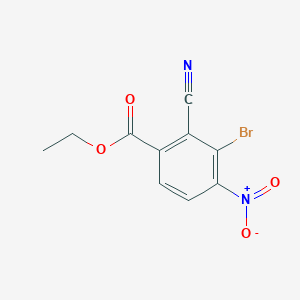

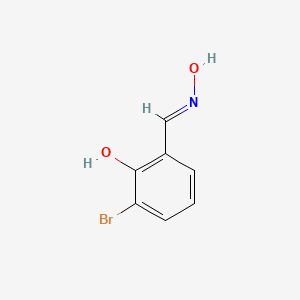

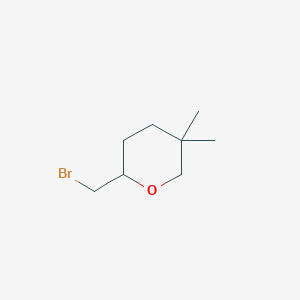

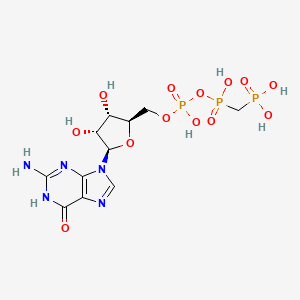

“3-Bromo-2-hydroxybenzaldehyde oxime” is a chemical compound with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2-hydroxybenzaldehyde oxime” consists of a benzene ring substituted with a bromo group, a hydroxy group, and an oxime group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

“3-Bromo-2-hydroxybenzaldehyde oxime” has a density of 1.7±0.1 g/cm3, a boiling point of 278.3±30.0 °C at 760 mmHg, and a flash point of 122.1±24.6 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications

Organic Synthesis

3-Bromo-2-hydroxybenzaldehyde oxime: is a valuable compound in organic synthesis. It can be used as a precursor for the synthesis of various heterocyclic compounds . The oxime function in the compound can undergo cyclization reactions to form heterocycles, which are core structures in many pharmaceuticals. Additionally, its ability to participate in metal-catalyzed cross-coupling reactions makes it a versatile building block for constructing complex organic molecules.

Analytical Chemistry

In analytical chemistry, oximes such as 3-Bromo-2-hydroxybenzaldehyde oxime can be used as derivatizing agents to improve the detection of aldehydes and ketones . They react with carbonyl groups to form more stable and detectable products, facilitating the analysis of these compounds in various samples.

Medicinal Chemistry

The oxime group in 3-Bromo-2-hydroxybenzaldehyde oxime is significant in medicinal chemistry. Oximes can act as inhibitors or reactivators of certain enzymes, making them potential therapeutic agents . For instance, they can be explored for the development of antidotes against organophosphate poisoning, which inhibits acetylcholinesterase, an essential enzyme in the nervous system.

Materials Science

In materials science, 3-Bromo-2-hydroxybenzaldehyde oxime can contribute to the design of novel materials. Its molecular structure allows it to act as a ligand, coordinating with metals to form metal-organic frameworks (MOFs) or coordination polymers . These materials have applications in gas storage, catalysis, and as sensors.

Environmental Science

3-Bromo-2-hydroxybenzaldehyde oxime: may play a role in environmental science as a part of chemical sensors for detecting pollutants . The oxime group can interact with metal ions, which can be useful in the development of sensors that detect heavy metals in water sources, aiding in environmental monitoring and remediation efforts.

Industrial Applications

In the industrial context, 3-Bromo-2-hydroxybenzaldehyde oxime can be used in the synthesis of dyes, pigments, and other fine chemicals . Its bromine atom makes it a reactive intermediate that can be further functionalized to create a variety of industrial products with specific properties.

Safety and Hazards

Mechanism of Action

Target of Action

Oximes in general are known to interact with aldehydes and ketones .

Mode of Action

3-Bromo-2-hydroxybenzaldehyde oxime, like other oximes, interacts with its targets through a nucleophilic addition reaction . The oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal . On the other hand, reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes is known to involve the reaction of aldehydes or ketones with hydroxylamine . This reaction results in the formation of oximes, which can have significant effects on various biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 216032 Da , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The formation of oximes from aldehydes or ketones can result in significant changes in the chemical environment, potentially affecting various cellular processes .

properties

IUPAC Name |

2-bromo-6-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMOCQYUOSVORL-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725227 | |

| Record name | 2-Bromo-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-hydroxybenzaldehyde oxime | |

CAS RN |

28177-82-4 | |

| Record name | 2-Bromo-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)

![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)